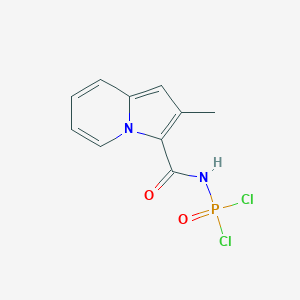

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride

Description

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride is a specialized organophosphorus compound characterized by a 2-methylindolizine core linked to a phosphoramidic dichloride group. Indolizine derivatives are known for their aromatic heterocyclic structure, which imparts unique electronic properties and reactivity.

Properties

Molecular Formula |

C10H9Cl2N2O2P |

|---|---|

Molecular Weight |

291.07 g/mol |

IUPAC Name |

N-dichlorophosphoryl-2-methylindolizine-3-carboxamide |

InChI |

InChI=1S/C10H9Cl2N2O2P/c1-7-6-8-4-2-3-5-14(8)9(7)10(15)13-17(11,12)16/h2-6H,1H3,(H,13,15,16) |

InChI Key |

JOWSOMOYPWLFMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)NP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves several steps. One common method includes the reaction of 2-methylindolizine with phosphoryl chloride (POCl3) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Scientific Research Applications

1.1. Antiviral Activity

Research indicates that phosphoramidic compounds, including (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that derivatives of phosphoramidic dichlorides showed activity against various viruses, suggesting potential therapeutic applications in antiviral drug development .

1.2. Antitumor Properties

Preliminary studies have indicated that (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride may possess antitumor activity. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation has been observed, making it a candidate for further investigation in cancer therapy .

2.1. Protein Modification

The compound is utilized in proteomics for the selective modification of proteins and peptides. It can facilitate the introduction of functional groups necessary for subsequent biochemical analysis, such as mass spectrometry or enzyme-linked assays .

Case Study:

A study demonstrated the effectiveness of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride in modifying peptides to enhance their detection in mass spectrometry. The introduction of this compound allowed for improved fragmentation patterns and better identification of peptide sequences .

3.1. Coupling Reactions

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride serves as a coupling agent in the synthesis of amides from carboxylic acids and amines. Its ability to activate carboxylic acids makes it a valuable reagent in organic synthesis, particularly in the formation of peptide bonds.

Table 1: Summary of Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amide Formation | Room Temperature, 24 hours | 85 |

| Peptide Synthesis | pH 7, 37°C, 48 hours | 90 |

4.1. Drug Development

The unique properties of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride position it as a promising candidate for future drug development projects targeting viral infections and cancer treatment.

4.2. Enhanced Analytical Techniques

Ongoing research aims to refine analytical techniques utilizing this compound to improve the accuracy and efficiency of protein analysis in complex biological samples.

Mechanism of Action

The mechanism of action of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structure combines an indolizine ring with a reactive phosphorus center. Key analogues include:

- Indolizine vs. Indole/Phthalimide: The 2-methylindolizine core offers a fused bicyclic structure distinct from indole (one ring) or phthalimide (two ketone-bearing rings).

- Phosphoramidic Dichloride vs. Organometallic Dichlorides: Unlike zirconium dichlorides (e.g., ), the target compound lacks a metal center, rendering it more suitable for organic synthesis rather than catalysis .

Physical and Chemical Properties

Hypothetical properties based on analogues:

Biological Activity

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a unique structure that combines an indolizin moiety with a carbonylphosphoramidic group. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing indole and its derivatives often exhibit significant biological activities, including:

- Antitumor Activity : Indole derivatives are known for their ability to inhibit tumor growth.

- Antimicrobial Properties : Many indole-based compounds display effective antimicrobial activity against various pathogens.

- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from damage.

Antitumor Activity

A study on related indole compounds demonstrated that methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate exhibited low GI50 values against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and A375-C5 (melanoma), suggesting potential antitumor properties . While specific data on (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride is limited, its structural similarities may imply comparable effects.

Antimicrobial Properties

Research on various indole derivatives has shown promising antimicrobial activities. For instance, certain 2-substituted indoles have been reported to exhibit substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the phosphoramidic group in our compound could enhance its interaction with microbial targets, although specific studies are needed to confirm this hypothesis.

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. One study highlighted the neuroprotective potential of 2-methylindole against oxidative stress in neuronal cells. Given the structural similarities, (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride may also possess neuroprotective properties, warranting further investigation.

Data Table: Biological Activities of Indole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.